Lodoxamide impurity 1-d5

Description

Lodoxamide impurity 2-d10 (C₆HD₁₀NO₃), a deuterium-labeled analog of lodoxamide, is used as an internal standard in analytical and pharmacokinetic studies to enhance accuracy in liquid chromatography-mass spectrometry (LC-MS) by minimizing matrix effects . By analogy, "Lodoxamide impurity 1-d5" likely serves a similar role, enabling precise quantification of lodoxamide in biological matrices during drug development and quality control. Deuterated impurities are critical in regulatory compliance, as they aid in distinguishing between endogenous substances and drug-derived analytes, ensuring reliable detection thresholds as per pharmacopeial guidelines .

Properties

Molecular Formula |

C4H9NO2 |

|---|---|

Molecular Weight |

108.15 g/mol |

IUPAC Name |

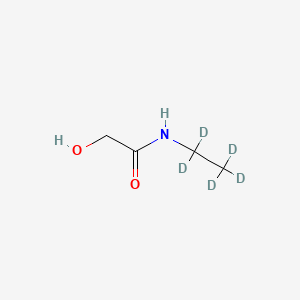

2-hydroxy-N-(1,1,2,2,2-pentadeuterioethyl)acetamide |

InChI |

InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)/i1D3,2D2 |

InChI Key |

HWVOWKVXWMUGMS-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(=O)CO |

Canonical SMILES |

CCNC(=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lodoxamide impurity 1-d5 is synthesized by incorporating deuterium into n-Ethyl-2-hydroxyacetamide. The specific synthetic routes and reaction conditions for this process are not widely detailed in the literature. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium labeling .

Industrial Production Methods

The industrial production of this compound involves the use of specialized facilities capable of handling isotope-labeled compounds. The production process must ensure high purity and consistency, which is critical for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

Lodoxamide impurity 1-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Lodoxamide impurity 1-d5 has several scientific research applications, including:

Chemistry: Used as a tracer for quantitation during the drug development process.

Biology: Employed in metabolic studies to understand the pharmacokinetic and metabolic profiles of drugs.

Medicine: Utilized in the development of pharmaceuticals to study drug metabolism and pharmacokinetics.

Industry: Applied in the production of isotope-labeled compounds for various research purposes.

Mechanism of Action

The mechanism of action of Lodoxamide impurity 1-d5 is related to its role as a stable isotope-labeled compound. By incorporating deuterium into the molecule, it can affect the pharmacokinetic and metabolic profiles of drugs. This is achieved by altering the rate of metabolic reactions and the stability of the compound in biological systems .

Comparison with Similar Compounds

Contradictory Findings and Mechanistic Uncertainties

- In Vitro vs. In Vivo Discrepancies : While lodoxamide activates human GPR35 with high potency (EC₅₀ = 6.1 nM in hepatocytes), its lack of activity in mouse GPR35 AP-TGF-α shedding assays contrasts with Milligan (2018), which reported weak activation (µM range) in β-arrestin recruitment assays . This 4000-fold potency gap complicates interspecies extrapolation.

- CID2745687’s Ambiguity : Despite being a reported human GPR35 antagonist, CID2745687 reverses lodoxamide’s effects in mice, implying either undiscovered murine GPR35 interactions or off-target effects .

Q & A

Basic Research Questions

Q. How is Lodoxamide Impurity 1-d5 identified and quantified in preclinical studies?

- Methodological Answer : Identification typically involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity . Quantification employs validated LC-MS/MS or GC-MS/MS methods, with validation parameters including specificity, linearity (e.g., R² > 0.995), and accuracy (recovery rates ≥90%) . Batch-to-batch consistency is assessed via impurity profiling, though variations in solubility or salt content may require additional peptide content analysis for sensitive bioassays .

Q. What experimental models are used to study the pharmacological effects of Lodoxamide and its impurities?

- Methodological Answer : In vivo models like carbon tetrachloride (CCl₄)-induced hepatic fibrosis in mice are common. Fibrosis is quantified using semi-quantitative scoring systems (e.g., Ishak staging 0–5) and histochemical methods like Masson’s trichrome staining . Pro-fibrotic markers (e.g., collagen Iα1, TGF-β1) are measured via RT-PCR, with normalization to housekeeping genes (e.g., GAPDH) .

Advanced Research Questions

Q. How do species-specific differences in GPR35 activation impact the interpretation of Lodoxamide’s anti-fibrotic effects?

- Methodological Answer : Lodoxamide activates human and rat GPR35 but shows negligible activity on mouse GPR35 in AP-TGF-α shedding assays . However, in vivo efficacy in mice suggests alternative mechanisms (e.g., heterodimerization with co-receptors) or off-target effects. To resolve this, β-arrestin-2 recruitment assays and primary hepatocyte studies (EC₅₀ = 6.1 nM in mice) are recommended to validate target engagement . Co-administration of CID2745687 (a GPR35 antagonist) at 10 mg/kg reverses anti-fibrotic effects, supporting GPR35-dependent pathways despite assay discrepancies .

Q. What strategies address contradictions in impurity-related data across assay systems?

- Methodological Answer : Discrepancies (e.g., batch-to-batch impurity variation) require orthogonal validation:

- Analytical : Cross-validate LC-MS/MS results with NMR for structural confirmation .

- Biological : Use multiple in vitro assays (e.g., AP-TGF-α shedding vs. β-arrestin recruitment) to assess functional activity .

- Statistical : Apply variance equivalence tests (e.g., Bartlett’s test) to impurity datasets to ensure homogeneity across batches .

Q. How is the role of this compound in modulating TGF-β1 shedding mechanistically validated?

- Methodological Answer : Use HEK293 cells transfected with human/mouse GPR35 and AP-TGF-α shedding assays to measure receptor activation . For in vivo correlation, combine RNA-seq of liver tissues (post-CCl₄ treatment) with pathway enrichment analysis (e.g., KEGG fibrosis pathways). CID2745687 co-treatment at 10 mg/kg reverses TGF-β1 suppression, confirming GPR35 involvement .

Methodological Considerations Table

Key Data Contradictions and Resolutions

- Contradiction : Lodoxamide shows in vivo anti-fibrotic effects in mice but fails to activate mouse GPR35 in vitro .

- Resolution : Propose assay limitations (e.g., lack of hepatic co-factors in HEK293 cells) or GPR35-independent pathways (e.g., mast cell stabilization). Validate via CRISPR-Cas9 GPR35 knockout models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.